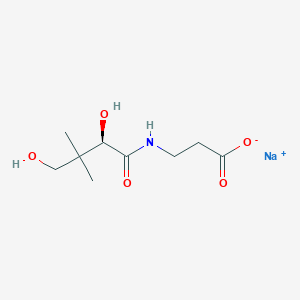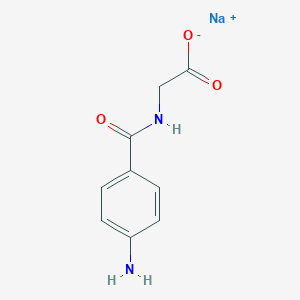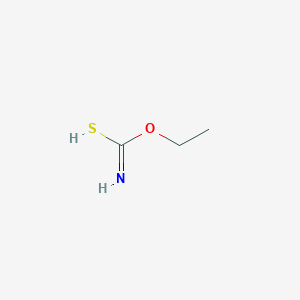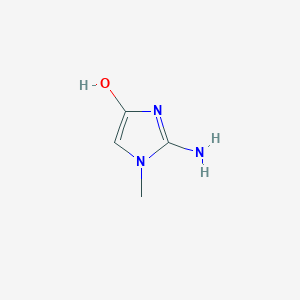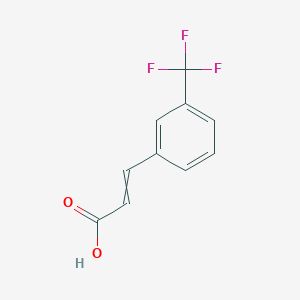
3-(3-(Trifluoromethyl)phenyl)acrylic acid
Overview
Description
3-(3-(Trifluoromethyl)phenyl)acrylic acid is a useful research compound. Its molecular formula is C10H7F3O2 and its molecular weight is 216.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(Trifluoromethyl)phenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(Trifluoromethyl)phenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Properties in Dyes : 3-(3-(Trifluoromethyl)phenyl)acrylic acid is significant in dye-sensitized solar cells (DSSC). Studies utilizing methods like RHF and DFT have explored its structural, optoelectronic, and thermodynamic properties. The compound shows potential as a nonlinear optical material due to its dipole moment, polarizability, and hyperpolarizability characteristics (Fonkem et al., 2019).
Luminescence in Polymer Synthesis : It's been used in the synthesis of Tb3+-doped poly(acrylic acid), demonstrating significant luminescence properties. The coordination of ligands to Tb3+ in these polymers can enhance emission intensity, which is crucial for applications like light-emitting devices (Flores, Caldino, & Arroyo, 2006).
Applications in High-Tech and Material Science : As a comonomer in copolymers or terpolymers, 3-(3-(Trifluoromethyl)phenyl)acrylic acid has applications in high-tech fields due to its low toxicity and versatility. Its polymerization properties make it suitable for creating materials used in lithography, molecularly imprinted polymers, and nanocomposites (Patil & Améduri, 2013).
Conformational and Spectroscopic Studies : Research has been conducted on its derivatives for understanding their conformational behavior and spectroscopic properties. This is essential for developing materials with specific optical and electronic characteristics (Zuccarello et al., 1982).
Polymerizations Initiated by Superacids : Studies have explored the complexation of trifluoromethanesulphonates by their conjugate acid, which is essential for initiating the polymerization of ethylenic monomers like 3-(3-(Trifluoromethyl)phenyl)acrylic acid. This research contributes to the understanding of the polymerization processes in material science (Souverain et al., 1980).
Solar Cell Applications : The compound has been studied for its use in solar cell applications, particularly as a component in organic sensitizers. These sensitizers show high incident photon to current conversion efficiency when anchored onto TiO2 film (Kim et al., 2006).
Metal Complexes and Coordination Chemistry : Research on metal complexes of fluoro-phenyl-acrylic acids, including 3-(3-(Trifluoromethyl)phenyl)acrylic acid, has shown interesting structural and magnetic properties. These studies contribute to the understanding of coordination chemistry and materials science (Liu, Liu, & Li, 2011).
Pharmaceutical Chemistry : Despite the exclusion of drug use and dosage information, it's worth noting that derivatives of 3-(3-(Trifluoromethyl)phenyl)acrylic acid have been synthesized for potential pharmaceutical applications. These derivatives, such as N-[(3-trifluoromethyl)phenyl]-substituted enaminones, are studied for their reaction properties and potential as medicinal compounds (Ali & Winzenberg, 2005).
Structural Analysis in Crystallography : The structural analysis of acrylic acid derivatives, including (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid, in crystallography has provided insights into molecular conformations and intermolecular interactions. This is crucial for designing materials with desired properties (Rajnikant et al., 2012).
Anticancer Research : Cinnamic acid derivatives, closely related to 3-(3-(Trifluoromethyl)phenyl)acrylic acid, have been extensively studied for their anticancer properties. These derivatives have shown potential as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBWHDDGWSYETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Trifluoromethyl)phenyl)acrylic acid | |
CAS RN |
779-89-5 | |
| Record name | 3-(Trifluoromethyl)cinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

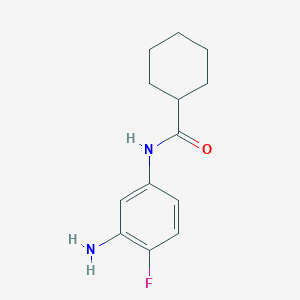
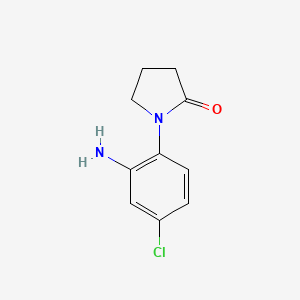
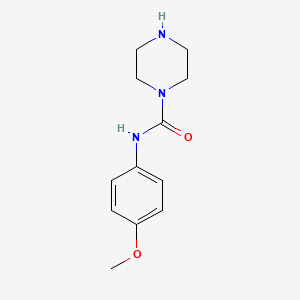
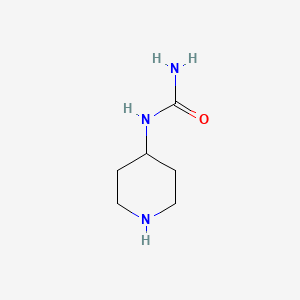
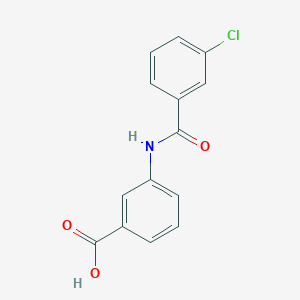
![1-[(4-Bromophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7806774.png)
![4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide](/img/structure/B7806776.png)
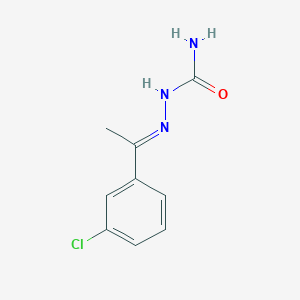
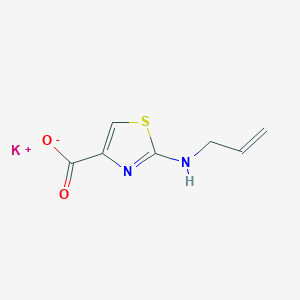
![(E)-3-(3-hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B7806794.png)
